molecular formula C18H26N2O2 B2711247 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 951472-05-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Katalognummer B2711247
CAS-Nummer: 951472-05-2
Molekulargewicht: 302.418
InChI-Schlüssel: UYWNDOLMTAWDSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound . It is an impurity of Cilostazol . The molecule contains a total of 52 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .


Molecular Structure Analysis

The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is complex with multiple bonds and rings . It has a total of 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, represent a class of 'privileged scaffolds' frequently encountered in both natural substances and therapeutic drugs. Initially recognized for neurotoxic properties, this class has evolved to demonstrate significant therapeutic potential, notably in neuroprotection and anticancer activities. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the clinical significance of tetrahydroisoquinolines in oncology. Their broad therapeutic applicability extends to combating infectious diseases such as malaria, tuberculosis, and various viral infections, showcasing their versatility in drug discovery (Singh & Shah, 2017).

Isoquinoline N-oxides in Drug Discovery

Isoquinoline N-oxides and their derivatives have emerged as potent candidates for the development of novel drugs targeting a range of diseases. Their pharmacological profile includes antimicrobial, antibacterial, and antitumor activities. These compounds have been explored for their potential in addressing various therapeutic needs, highlighting the isoquinoline scaffold's significance in medicinal chemistry and the potential for the development of new therapeutic agents with diverse applications (Dembitsky et al., 2015).

Tetrahydroquinoline Derivatives in Malaria Treatment

Research has identified tetrahydroquinoline derivatives as promising scaffolds for antimalarial drug development. These compounds, through their interaction with key biological targets, have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Their mechanism involves inhibition of essential parasitic enzymes, showcasing a novel approach in the fight against this pervasive disease. This highlights the potential of tetrahydroquinoline derivatives, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, in contributing to the development of new antimalarial therapies (Sharma, 2017).

Eigenschaften

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-5-6-11-20-15-9-8-14(19-17(22)18(2,3)4)12-13(15)7-10-16(20)21/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNDOLMTAWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.